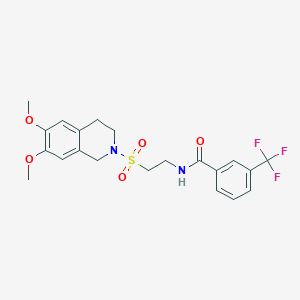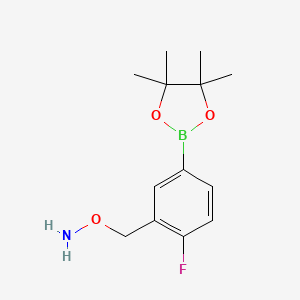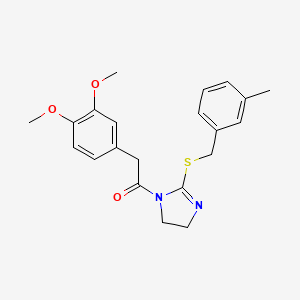![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol is a chemical compound with the molecular formula C11H16N4O5 and a molecular weight of 284.27 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, and an amino alcohol moiety, which imparts both basic and nucleophilic characteristics to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol typically involves the reaction of 2,4-dinitroaniline with an appropriate alkylating agent, followed by reduction and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the starting materials are mixed in reactors under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with biological molecules through its reactive functional groups. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)ethanol: Similar structure but with an ethanol backbone instead of propanol.
2-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-1-ol: Similar structure but with the amino group attached to a different carbon atom.
Uniqueness
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the dinitrophenyl group and the amino alcohol moiety allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)
![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)
![methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2545081.png)



![2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2545086.png)

![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)
![3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2545093.png)




